molecular formula C22H30O5 B12397424 Glaucocalyxin D

Glaucocalyxin D

Cat. No.: B12397424
M. Wt: 374.5 g/mol
InChI Key: FFGVENBOZJZUNS-UVJXNXQRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glaucocalyxin D involves several steps. The primary source is the Rabdosia amethystoides medicinal plant. The process includes crushing the plant material, extracting the active compounds, treating the solution, passing it through a column, and recrystallizing to obtain this compound . Further chemical modifications, such as acetylation, can be performed to derive this compound derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the extraction and purification processes from Rabdosia japonica are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Glaucocalyxin D undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include modified diterpenoids with altered biological activities. For example, glycosylation of this compound can enhance its solubility and biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

[(1S,2R,4S,9R,10S,13S)-16-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(27-12(2)23)22(14,18(11)25)19(13)26/h13-15,17,19,26H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19?,21-,22-/m0/s1

InChI Key

FFGVENBOZJZUNS-UVJXNXQRSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)O)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)O)C)(C)C

Origin of Product

United States

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